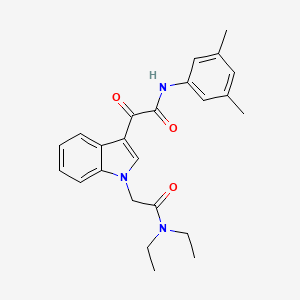
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide is a synthetic derivative of indole and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by the presence of an indole ring fused with a diethylamino group and a dimethylphenyl moiety. Its molecular formula is C25H27N3O5 with a molecular weight of approximately 449.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O5 |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 893985-43-8 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process includes the formation of the indole core, followed by the introduction of the diethylamino and dimethylphenyl groups through various substitution reactions. The reaction conditions often require organic solvents and catalysts to achieve high yields and purity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar indole derivatives. For instance, compounds with similar structures have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL . This suggests that our compound may exhibit comparable efficacy in inhibiting bacterial growth.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that related indole derivatives can inhibit the proliferation of various cancer cell lines, such as A549 (lung cancer) cells. These compounds displayed significant antiproliferative activities, indicating a promising avenue for cancer treatment .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to alterations in biochemical pathways associated with inflammation and cancer progression .
Case Studies
- Antibacterial Efficacy : In a study assessing various indole derivatives, one compound demonstrated an MIC of 3.90 μg/mL against S. aureus ATCC 25923 and less than 1 μg/mL against MRSA .
- Cytotoxicity Against Cancer Cells : Another study reported that certain analogs exhibited preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, suggesting selective cytotoxicity that could minimize side effects in therapeutic applications .
Propriétés
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3,5-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-5-26(6-2)22(28)15-27-14-20(19-9-7-8-10-21(19)27)23(29)24(30)25-18-12-16(3)11-17(4)13-18/h7-14H,5-6,15H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDETZSAVDAGMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














